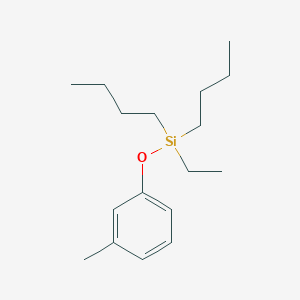
Dibutyl(ethyl)(3-methylphenoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(ethyl)(3-methylphenoxy)silane is an organosilicon compound with the molecular formula C17H30OSi . This compound features a silicon atom bonded to two butyl groups, an ethyl group, and a 3-methylphenoxy group. Organosilicon compounds like this one are known for their versatility and are widely used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(ethyl)(3-methylphenoxy)silane typically involves the reaction of 3-methylphenol with dibutyl(ethyl)silane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl(ethyl)(3-methylphenoxy)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized silanes .
Applications De Recherche Scientifique
Dibutyl(ethyl)(3-methylphenoxy)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Dibutyl(ethyl)(3-methylphenoxy)silane involves its ability to form strong bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other electronegative atoms, facilitating the formation of stable complexes. These interactions are crucial for its applications in surface modification and material synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyl(phenyl)(3-methylphenoxy)silane
- Dibutyl(methyl)(3-methylphenoxy)silane
- Dibutyl(ethyl)(4-methylphenoxy)silane
Uniqueness
Dibutyl(ethyl)(3-methylphenoxy)silane is unique due to the presence of the 3-methylphenoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and stability .
Propriétés
Numéro CAS |
59656-03-0 |
|---|---|
Formule moléculaire |
C17H30OSi |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
dibutyl-ethyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C17H30OSi/c1-5-8-13-19(7-3,14-9-6-2)18-17-12-10-11-16(4)15-17/h10-12,15H,5-9,13-14H2,1-4H3 |
Clé InChI |
AZPAUIZMVHUGAV-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](CC)(CCCC)OC1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


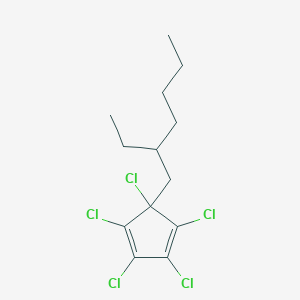
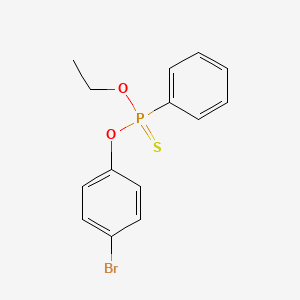
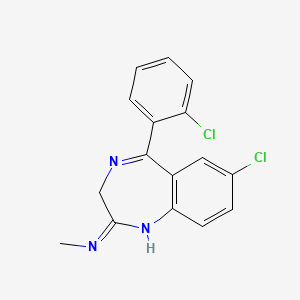
![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)
![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)
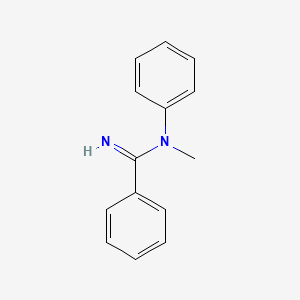
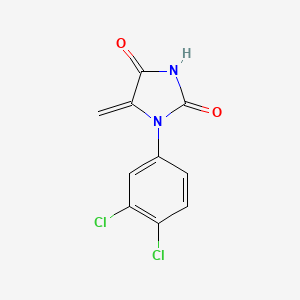
![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
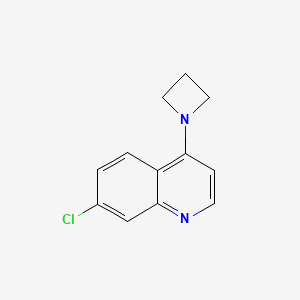
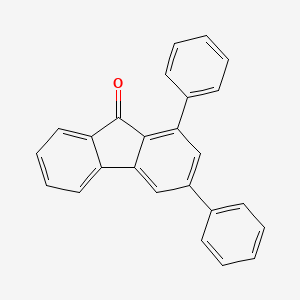
![Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-](/img/structure/B14616621.png)
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)
